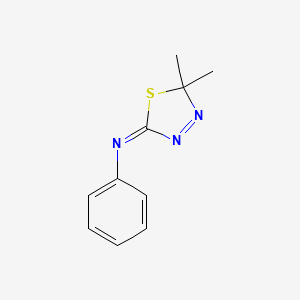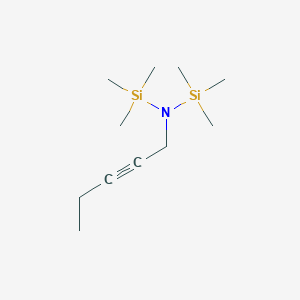
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine is an organosilicon compound Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, hydrophobicity, and flexibility
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with an appropriate amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing the risk of contamination.
化学反応の分析
Types of Reactions
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
科学的研究の応用
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of silicone-based materials, such as sealants and adhesives.
作用機序
The mechanism of action of 1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The pent-2-yn-1-yl group can provide additional reactivity, making the compound versatile in organic synthesis.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: A commonly used organosilicon compound in organic synthesis.
Hexamethyldisilazane: Used as a silylating agent in organic synthesis.
Trimethylsilylacetylene: Used in the synthesis of various organosilicon compounds.
Uniqueness
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine is unique due to the presence of both the trimethylsilyl and pent-2-yn-1-yl groups, which provide a combination of stability and reactivity. This makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
91375-28-9 |
|---|---|
分子式 |
C11H25NSi2 |
分子量 |
227.49 g/mol |
IUPAC名 |
N,N-bis(trimethylsilyl)pent-2-yn-1-amine |
InChI |
InChI=1S/C11H25NSi2/c1-8-9-10-11-12(13(2,3)4)14(5,6)7/h8,11H2,1-7H3 |
InChIキー |
KCAPKYDIKXBTLA-UHFFFAOYSA-N |
正規SMILES |
CCC#CCN([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)


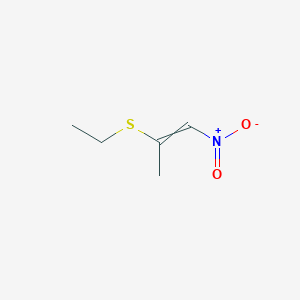
![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)
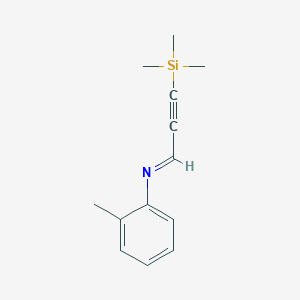

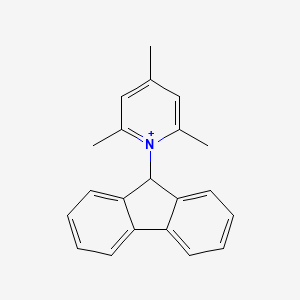
![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)
